Di-tert-dodecyl polysulfide

Übersicht

Beschreibung

Di-tert-dodecyl polysulfide: is an organic sulfur compound with the chemical formula (CH₃)₃CS(CH₂)₁₁SH. It is a colorless to pale yellow liquid with a strong odor and is soluble in organic solvents . This compound is commonly used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-tert-dodecyl polysulfide can be synthesized through the reaction of tert-dodecanethiol with sulfur. The reaction typically involves heating tert-dodecanethiol in the presence of sulfur at elevated temperatures. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, tert-dodecanethiol, sulfurized is produced using a continuous process that involves the controlled addition of sulfur to tert-dodecanethiol. This process ensures consistent product quality and allows for large-scale production .

Analyse Chemischer Reaktionen

Oxidation Reactions

DTDP undergoes stepwise oxidation when exposed to oxidizing agents like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. The sulfur centers transition from S(II) to S(IV) (sulfoxides) and eventually S(VI) (sulfones) .

Reaction Pathway:

-

Sulfoxide Formation :

-

Sulfone Formation :

\text{RS(O)–SR} + \text{H}_2\text{O}_2 \rightarrow \text{RS(O)_2–SR} + \text{H}_2\text{O}

Complete oxidation to sulfones occurs within 48 hours under aerobic conditions .

Thermal Decomposition and Metal Interactions

At high temperatures (>150°C), DTDP decomposes to release sulfur radicals, which react with metal surfaces to form metal sulfides (e.g., FeS). This property is exploited in lubricants to reduce friction and wear .

Reaction Example:

Thermal Stability Data:

Reduction Reactions

DTDP can be reduced to thiols (RSH) or disulfides (RSSR) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

Example Reduction Pathway:

Biological reduction via polysulfide reductase enzymes has also been observed in thermophilic bacteria, cleaving S–S bonds to produce H₂S .

Substitution Reactions

The sulfur atoms in DTDP participate in nucleophilic substitution reactions. For example, reaction with alkyl halides yields thioether derivatives:

This reactivity is leveraged in organic synthesis to introduce sulfur-containing functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Di-tert-dodecyl polysulfide is characterized by its long hydrocarbon chains and polysulfide linkages, which contribute to its unique properties such as thermal stability, lubricity, and resistance to oxidation. The molecular formula can be represented as , where indicates the number of sulfur atoms in the chain.

Lubricants and Additives

This compound is widely utilized in the formulation of lubricants. Its properties make it an effective extreme-pressure additive, enhancing the performance of lubricants under high-stress conditions.

- Applications :

- Industrial Lubricants : Used in machinery to reduce wear and tear.

- Hydraulic Fluids : Improves the performance of hydraulic systems by providing better lubrication.

- Metal Working Fluids : Acts as a lubricant during machining processes, reducing friction and heat generation.

| Application Type | Description |

|---|---|

| Industrial Lubricants | Enhances performance under high pressure |

| Hydraulic Fluids | Provides superior lubrication |

| Metal Working Fluids | Reduces friction during machining |

Chemical Intermediates

TDPS serves as a precursor for various chemical syntheses. It can be transformed into other polysulfides or sulfur-containing compounds, which are valuable in the production of specialty chemicals.

- Synthesis Example : TDPS can be reacted with mercaptans to produce higher-order polysulfides, which have applications in rubber manufacturing and other polymer industries .

Scientific Research Applications

Research has demonstrated the potential of this compound in various scientific fields:

Toxicological Studies

Studies have assessed the toxicity levels of TDPS in laboratory settings. For instance, acute toxicity tests on rats indicated an LD50 value of approximately 19,550 mg/kg, suggesting low acute toxicity . Long-term exposure studies have shown no significant adverse effects at certain dosage levels, indicating its safety for industrial use.

Ecotoxicological Assessments

Ecotoxicological evaluations reveal that TDPS exhibits low toxicity to aquatic life, with no observed effects concentration (NOEC) values for fish and daphnia being significantly high . This property makes it a preferable choice for environmentally conscious formulations.

Case Study 1: Use in Lubricants

A study conducted by Chevron Phillips Chemical demonstrated that incorporating TDPS into lubricant formulations significantly improved their performance under extreme pressure conditions. The results showed reduced wear on metal surfaces and enhanced thermal stability compared to conventional lubricants .

Case Study 2: Environmental Impact Assessment

Research published by Arkema assessed the environmental impact of this compound when used in hydraulic fluids. The findings indicated minimal ecological risk due to its low bioaccumulation potential and biodegradability under aerobic conditions .

Wirkmechanismus

The mechanism of action of tert-dodecanethiol, sulfurized involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, leading to changes in their activity and function. It can also modulate signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways involved in its effects are still being investigated.

Vergleich Mit ähnlichen Verbindungen

1-Dodecanethiol: Similar to tert-dodecanethiol, sulfurized, 1-dodecanethiol is an organic sulfur compound used in various industrial applications.

tert-Dodecylmercaptan: This compound is structurally similar to tert-dodecanethiol, sulfurized, but it is not sulfurized.

Uniqueness: The uniqueness of tert-dodecanethiol, sulfurized lies in its sulfurization, which imparts distinct chemical properties and reactivity compared to its non-sulfurized counterparts. This makes it particularly useful in applications requiring specific chemical interactions and stability .

Biologische Aktivität

Di-tert-dodecyl polysulfide (TDPS) is a compound that has garnered attention for its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including toxicity studies, potential therapeutic effects, and environmental considerations.

Chemical Structure and Properties

This compound is a polysulfide compound characterized by multiple sulfur atoms bonded to dodecyl groups. Its molecular formula is represented as , where indicates the number of sulfur atoms in the chain. The compound is primarily used in industrial applications, particularly as an antioxidant and stabilizer in various formulations.

Acute and Chronic Toxicity

Toxicological assessments of this compound have been conducted to evaluate its safety profile. Key findings include:

- Acute Toxicity : In laboratory studies, TDPS exhibited low acute toxicity with a No Observed Adverse Effect Level (NOAEL) established at 1,000 mg/kg in rat models following oral administration over 28 days .

- Genotoxicity : Various assays, including the Ames test and chromosome aberration tests, reported negative results for genotoxic potential, indicating that TDPS does not cause genetic damage under tested conditions .

- Reproductive and Developmental Toxicity : Studies indicated no adverse effects on reproductive health or fetal development in rats at doses up to 1,000 mg/kg .

Ecotoxicological Effects

This compound has been evaluated for its environmental impact:

- Aquatic Toxicity : The compound demonstrated low toxicity to aquatic organisms. For instance, the NOEC (No Observed Effect Concentration) for fish (Pimephales promelas) was found to be 0.84 µg/L over 33 days, while for daphnia (Daphnia magna), it was 0.79 µg/L over 21 days .

- Algal Toxicity : Toxicity tests on green algae (Pseudokirchneriella subcapitata) showed no significant growth inhibition at concentrations below 0.08 mg/L .

Biological Mechanisms

This compound exhibits several biological activities that are attributed to its chemical structure:

- Antioxidant Activity : Polysulfides like TDPS can act as free radical scavengers. They participate in redox reactions that mitigate oxidative stress by neutralizing reactive oxygen species (ROS) .

- Cell Signaling : Thiol compounds, including polysulfides, are known to influence cellular signaling pathways. They can modulate redox-sensitive transcription factors and affect the expression of genes involved in inflammation and apoptosis .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of various polysulfides, including TDPS. The results indicated that TDPS effectively scavenged peroxyl radicals with significant rate constants, suggesting its potential role in protecting cells from oxidative damage .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment highlighted the low ecotoxicological risk associated with TDPS when used in industrial applications. The study concluded that proper management of this compound could minimize its environmental footprint while benefiting from its properties in manufacturing processes .

Eigenschaften

IUPAC Name |

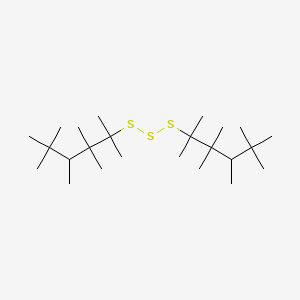

2-(2,3,3,4,5,5-hexamethylhexan-2-yltrisulfanyl)-2,3,3,4,5,5-hexamethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S3/c1-17(19(3,4)5)21(9,10)23(13,14)25-27-26-24(15,16)22(11,12)18(2)20(6,7)8/h17-18H,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNFBCZTJENAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)C(C)(C)C(C)(C)SSSC(C)(C)C(C)(C)C(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058681 | |

| Record name | bis(2,3,3,4,5,5-hexamethylhaxan2yl) trisulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68583-56-2, 68425-15-0 | |

| Record name | tert-Dodecanethiol, sulfurized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polysulfides, di-tert-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Dodecanethiol, sulfurized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polysulfides, di-tert-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.